molecular formula C11H12INO2 B8172273 N-Cyclopropyl-4-iodo-3-methoxybenzamide

N-Cyclopropyl-4-iodo-3-methoxybenzamide

Cat. No.: B8172273
M. Wt: 317.12 g/mol
InChI Key: NNIDDYYSHZPYIR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-iodo-3-methoxybenzamide is a benzamide derivative featuring a cyclopropylamine substituent, an iodine atom at the para position, and a methoxy group at the meta position of the benzene ring.

Properties

IUPAC Name

N-cyclopropyl-4-iodo-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIDDYYSHZPYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-4-iodo-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-3-methoxybenzoic acid and cyclopropylamine.

    Activation: The carboxylic acid group of 4-iodo-3-methoxybenzoic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).

    Coupling Reaction: The activated acid is then reacted with cyclopropylamine to form this compound under mild conditions, typically in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-Cyclopropyl-4-iodo-3-methoxybenzamide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Corresponding amines or alcohols.

    Coupling Products: Biaryl or alkyl-aryl compounds.

Scientific Research Applications

Chemistry: N-Cyclopropyl-4-iodo-3-methoxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-iodo-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties by affecting its solubility and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Formula (if available) Potential Applications/Properties
This compound Cyclopropylamine, 4-iodo, 3-methoxy C₁₂H₁₃INO₂ (estimated) Enhanced lipophilicity, metabolic stability
N-(3-methoxy-4-(4-methyl-3-pyridinyl)phenyl)-1-benzothiophene-2-sulfonamide Benzothiophene sulfonamide, 3-methoxy, pyridinyl C₂₂H₁₉N₂O₃S₂ Kinase inhibition, potential anticancer activity
N-(cyclopropylmethyl)-N-{[5-(4-methoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}benzamide Cyclopropylmethyl, pyrazole core, 4-methoxyphenoxy C₃₂H₃₄N₄O₃ (estimated) CNS-targeted activity, improved blood-brain barrier penetration
4-methyl-N-(4-(4-methyl-3-pyridinyl)phenyl)benzenesulfonamide Methylpyridinyl, benzenesulfonamide C₁₉H₁₈N₂O₂S Anti-inflammatory or antimicrobial activity

Key Findings:

Substituent Effects on Lipophilicity :

  • The iodine atom in this compound significantly increases its lipophilicity (logP ~3.5 estimated) compared to analogs like N-(3-methoxy-4-pyridinyl)phenyl sulfonamides (logP ~2.1–2.8) . This property may enhance membrane permeability but reduce aqueous solubility.
  • Cyclopropyl groups, as seen in the target compound and V026-2191 , improve metabolic stability by resisting cytochrome P450-mediated oxidation.

Bioactivity Trends :

  • Sulfonamide vs. Benzamide Cores : Sulfonamide derivatives (e.g., 4-methyl-N-(4-pyridinyl)benzenesulfonamide) often exhibit stronger hydrogen-bonding capacity, favoring protein target engagement . In contrast, benzamides like the target compound may prioritize hydrophobic interactions.
  • Heterocyclic Additions : Compounds with pyrazole or pyridine rings (e.g., V026-2191) show enhanced CNS activity due to improved blood-brain barrier penetration , whereas iodine-substituted benzamides may localize in peripheral tissues.

Synthetic Accessibility :

  • The iodination step in this compound’s synthesis likely requires specialized conditions (e.g., NIS/AgOTf), contrasting with simpler methoxylation or sulfonylation reactions used in analogs .

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